4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine
Description
4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine is a bis-sulfonylated piperazine derivative characterized by a piperazine core substituted with two distinct sulfonyl groups: a 4-bromophenylsulfonyl moiety and a 2-naphthylsulfonyl group. This structural motif confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry, particularly for applications in receptor modulation and anticancer research. Its synthesis typically involves sequential sulfonylation reactions, as seen in analogous compounds .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S2/c21-18-6-9-19(10-7-18)28(24,25)22-11-13-23(14-12-22)29(26,27)20-8-5-16-3-1-2-4-17(16)15-20/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWNCQPCNJVERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1-(2-naphthylsulfonyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s dual sulfonyl groups increase polarity and steric bulk compared to mono-sulfonylated analogs like 4-Methyl-1-(2-naphthylsulfonyl)piperazine .
- The 4-bromophenyl group may enhance halogen bonding in biological systems, as seen in P-gp inhibitors like compound 4 () .
- Unlike 1-(2-methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine (), the target lacks a methoxy group, which could reduce serotonin receptor affinity .
Physical and Chemical Properties
- Solubility : The bromine and naphthyl groups likely reduce aqueous solubility compared to analogs with smaller substituents (e.g., methyl or methoxy groups) .
- Spectroscopic Data : ¹H/¹³C NMR would show distinct signals for the bromophenyl (δ ~7.6 ppm for aromatic protons) and naphthyl (δ ~7.8–8.5 ppm) groups, consistent with related compounds .
Biological Activity
4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine is a complex organic compound with the molecular formula C20H19BrN2O4S2 and a molecular weight of 495.41 g/mol. This compound is notable for its potential biological activity, particularly in medicinal chemistry, where it has been investigated for various therapeutic applications.
Synthetic Routes
The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1-(2-naphthylsulfonyl)piperazine under basic conditions. Common solvents for this reaction include dichloromethane or chloroform, utilizing bases like triethylamine or pyridine to neutralize hydrochloric acid produced during the reaction.
Chemical Reactions
The compound can undergo several chemical transformations:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction can be performed using lithium aluminum hydride.
- Substitution : The bromine atom in the bromophenyl group can be replaced with various nucleophiles under suitable conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biochemical effects. The exact pathways depend on the application context, which may include anti-inflammatory and anticancer properties.
Therapeutic Applications
Research has highlighted several potential therapeutic applications:
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models.
- Anticancer Activity : Investigations into its effects on cancer cell lines suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Research Findings
Recent studies have focused on the biological evaluation of related compounds, indicating that modifications in the sulfonamide structure can significantly influence pharmacological properties. For instance, compounds with similar piperazine moieties have demonstrated varying degrees of activity against different cancer types, emphasizing the importance of structural diversity in developing effective therapeutic agents .
Study on Anticancer Activity
A study evaluating a series of piperazine derivatives, including this compound, found that these compounds exhibited cytotoxic effects against several cancer cell lines. The results indicated an IC50 value in the micromolar range for some derivatives, suggesting significant potential for further development .
In Vivo Studies
In vivo studies have also been conducted to assess the anti-inflammatory effects of this compound. Animal models treated with varying doses demonstrated a dose-dependent reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine | Chlorine instead of Bromine | Moderate anticancer activity |
| 4-[(4-Methylphenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine | Methyl group addition | Enhanced anti-inflammatory effects |
| 4-[(4-Nitrophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine | Nitro group substitution | Increased cytotoxicity against specific cancer cells |
The presence of bromine in this compound enhances its reactivity compared to similar compounds, allowing for diverse synthetic modifications and potentially greater biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
